

Physicochemical Properties of Cefalonium Dihydrate: A Technical Guide for Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cefalonium dihydrate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefalonium, a first-generation cephalosporin antibiotic, is utilized in veterinary medicine, primarily for intramammary infusions.[1] Its efficacy and stability in a formulation are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Cefalonium dihydrate** relevant to formulation development. Due to the limited availability of specific experimental data for **Cefalonium dihydrate** in publicly accessible literature, this guide also incorporates data from structurally similar first-generation cephalosporins, such as Cephapirin and Cephalothin, to provide a comparative context for formulation scientists. This document outlines key parameters including solubility, pKa, solid-state properties, and stability, supported by detailed experimental protocols and visual representations to aid in the rational design of robust dosage forms.

Introduction

Cefalonium is a semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.[2] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] For successful formulation development of **Cefalonium dihydrate**, a thorough



understanding of its physicochemical properties is paramount. These properties influence critical aspects of the drug product, including dissolution rate, bioavailability, stability, and manufacturability. This guide serves as a technical resource for researchers and formulation scientists, consolidating available information and providing general experimental methodologies for the characterization of **Cefalonium dihydrate**.

Chemical Structure and General Properties

Cefalonium is a complex molecule with multiple functional groups that dictate its chemical behavior.

- IUPAC Name: (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[2]
- Molecular Formula: C20H18N4O5S2[2]
- Molecular Weight: 458.5 g/mol [2]

The structure of Cefalonium, featuring a β -lactam ring fused to a dihydrothiazine ring, is characteristic of the cephalosporin class. The presence of ionizable groups suggests that its solubility and stability will be pH-dependent. The molecule exists as a dihydrate, indicating that water molecules are an integral part of its crystal structure.



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Caption: Chemical structure of Cefalonium.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for predicting the behavior of an active pharmaceutical ingredient (API) during formulation and administration.

Solubility



The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. Cefalonium is reported to be a relatively insoluble suspension. Due to the lack of specific solubility data for **Cefalonium dihydrate** across a range of pH values, data for other first-generation cephalosporins are presented for context. The solubility of cephalosporins is generally pH-dependent due to the presence of ionizable functional groups.

Property	Cefalonium Dihydrate	Cephapirin	Cephalothin
Aqueous Solubility	Relatively insoluble suspension[3]	1030 mg/L[4]	158 mg/L[5]
LogP	-	-1.15[4]	-0.4[5]

Table 1: Solubility and Partition Coefficient of Cefalonium and Related Cephalosporins.

Acid Dissociation Constant (pKa)

The pKa value(s) of a drug substance are fundamental to understanding its ionization state at different physiological pHs, which in turn affects its solubility, absorption, and distribution. While specific experimental pKa data for Cefalonium is not readily available, a study on related cephalosporins provides insight into the expected values. For Cephapirin, a pKa of 2.15 has been reported.[4]

Property	Cefalonium Dihydrate	Cephapirin
рКа	Data not available	2.15[4]

Table 2: pKa Values of Cefalonium and a Related Cephalosporin.

Solid-State Properties

The solid-state characteristics of an API, including its crystalline form, polymorphism, and hydration state, can significantly impact its stability, dissolution, and manufacturability. Cefalonium is known to exist as a dihydrate.[6]



Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit different physicochemical properties. A comprehensive polymorphic screen is essential during pre-formulation studies. While specific data on **Cefalonium dihydrate** polymorphs is not available, X-ray Powder Diffraction (XRPD) is the primary technique for identifying and characterizing different crystalline forms.

The melting point is a key thermal property that provides information about the purity and crystalline nature of a compound. Differential Scanning Calorimetry (DSC) is the standard technique for its determination. For Cephalothin, a related first-generation cephalosporin, a melting point of 160-160.5 °C has been reported.[5]

Property	Cefalonium Dihydrate	Cephalothin
Melting Point (°C)	Data not available	160 - 160.5[5]

Table 3: Melting Point of a Related Cephalosporin.

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. The level of hygroscopicity can affect the physical and chemical stability of the API and the final dosage form. While specific hygroscopicity data for **Cefalonium dihydrate** is not available, a study on cefazolin sodium, another cephalosporin, showed that its various solid forms (hydrates and amorphous) exhibit different hygroscopic behaviors under varying relative humidity (RH) conditions.[7]

Stability

The stability of an API is a critical quality attribute that must be thoroughly investigated to ensure the safety and efficacy of the final drug product. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for β -lactam antibiotics. The stability of **Cefalonium dihydrate** should be evaluated across a range of pH values relevant to physiological conditions and potential formulation excipients.



Oxidative Stability

The susceptibility of **Cefalonium dihydrate** to oxidation should be assessed by exposing it to oxidative agents such as hydrogen peroxide.

Photostability

Photostability testing is crucial to determine if the drug substance is sensitive to light, which will inform packaging requirements.

Thermal Stability

The effect of temperature on the stability of **Cefalonium dihydrate** should be evaluated to determine appropriate storage and handling conditions. Cephapirin sodium in its dry state is reported to be stable for 18 months at room temperature.[4]

Condition	Cefalonium Dihydrate	Cephapirin Sodium
Thermal Stability (Solid State)	Data not available	Stable for 18 months at room temperature[4]

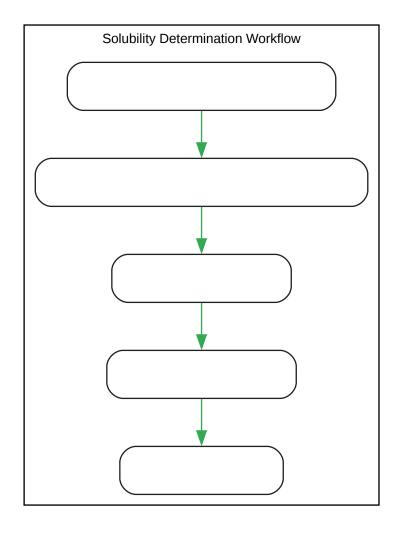
Table 4: Thermal Stability of a Related Cephalosporin.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible characterization of an API. The following sections provide general methodologies for key experiments.

Solubility Determination (Shake-Flask Method)





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Caption: Shake-flask solubility workflow.

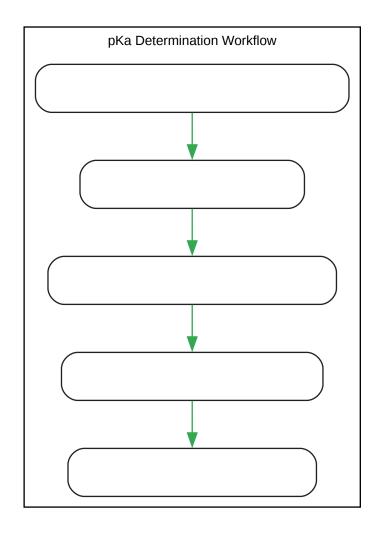
- Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
- Sample Preparation: Add an excess amount of Cefalonium dihydrate to a known volume of each buffer in a sealed container.
- Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration: Withdraw an aliquot of the suspension and immediately filter it through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.

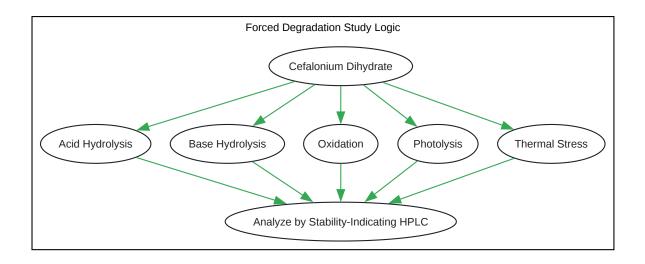


• Analysis: Analyze the concentration of Cefalonium in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

pKa Determination (Potentiometric Titration)







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- To cite this document: BenchChem. [Physicochemical Properties of Cefalonium Dihydrate: A
 Technical Guide for Formulation Development]. BenchChem, [2025]. [Online PDF]. Available
 at: [https://www.benchchem.com/product/b6594796#physicochemical-properties-ofcefalonium-dihydrate-for-formulation-development]

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